3-(3-羟基苯基)噁唑-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

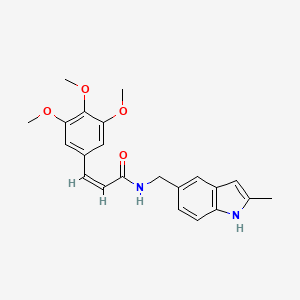

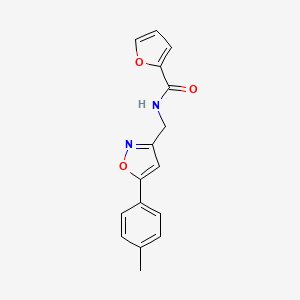

3-(3-Hydroxyphenyl)oxetan-3-ol is a chemical compound that is used in various scientific and industrial applications . It is a reagent used in the synthesis of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists and cyclic sulfone hydroxyethylamines as potent and selective β-site APP-cleaving enzyme 1 (BACE1) inhibitors .

Synthesis Analysis

The synthesis of 3-(3-Hydroxyphenyl)oxetan-3-ol involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters . Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis

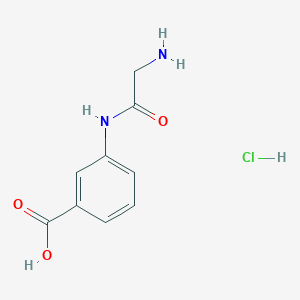

The molecular structure of 3-(3-Hydroxyphenyl)oxetan-3-ol is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether . This structure is crucial for its reactivity and its use in various chemical reactions .Chemical Reactions Analysis

3-(3-Hydroxyphenyl)oxetan-3-ol undergoes various chemical reactions due to the presence of the oxetane ring. For instance, it can undergo ring-opening reactions under the action of various nucleophiles . It can also participate in reactions with carboxylic acids, providing a convenient synthetic approach to 1,2-diol monoesters .科学研究应用

药物化学中的生物同位素

3-(3-羟基苯基)噁唑-3-醇及其衍生物,如噁唑-3-醇,正在被探索作为羧酸官能团的潜在生物同位素。这项研究包括合成和评估这些化合物的物理化学性质和生物活性。例如,合成了含噁唑-3-醇的环氧合酶抑制剂布洛芬衍生物,并评估了它们对前列腺素生物合成的抑制作用,表明它们在药物发现中的潜力(Lassalas et al., 2017)。

合成方法

高效的噁唑-3-醇合成方法,作为3-(3-羟基苯基)噁唑-3-醇的关键前体,对于其在药物和合成化学中的应用至关重要。报道了一种从环氧氯代丙烷合成噁唑-3-醇的简明方法,突出了它在制备类似3-噁唑酮的化合物中的重要性,这些化合物由于其生物活性而经常用于合成和药物化学(Tianxiang et al., 2016)。

新型生物同位素和化学空间

探索新型生物同位素,如从噁唑-3-醇衍生的3-硫氧基噁唑烷,一直是一个重点领域。这些化合物被视为替代硫酯或苄硫醚的有希望的替代物,有助于在药物发现中开发化学空间中的新图案(Croft等,2017)。

有机光伏电池

在有机光伏(OPV)领域,合成了一种新型可交联的聚(3-己基噻吩)共聚物,其中包含一种噁唑基功能化噻吩共单体。这种共聚物被用于OPV中,突出了噁唑衍生物在可再生能源技术中的应用(Brotas et al., 2012)。

安全和危害

The safety data sheet for Oxetan-3-ol, a related compound, indicates that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to handle it with appropriate protective measures and in a well-ventilated area .

作用机制

Target of Action

This compound is a relatively new chemical entity and its specific biological targets are still under investigation .

Mode of Action

It is known that oxetanes, the class of compounds to which 3-(3-hydroxyphenyl)oxetan-3-ol belongs, can interact with biological targets through various mechanisms . These mechanisms often involve the opening of the oxetane ring, which can occur under physiological conditions .

Biochemical Pathways

Oxetanes have been shown to be involved in a variety of biological processes, suggesting that 3-(3-hydroxyphenyl)oxetan-3-ol could potentially impact multiple pathways .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability, but further studies are needed to confirm this .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3-Hydroxyphenyl)oxetan-3-ol. Factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets .

属性

IUPAC Name |

3-(3-hydroxyphenyl)oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4,10-11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSAKNMAOMQTQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B2443685.png)

![N-(2-furylmethyl)-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2443690.png)

![N-[2-(4-methylphenyl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2443696.png)

![4-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2443699.png)

![(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2443704.png)

![[(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2443705.png)